molecular formula C13H16N2O2 B2794088 Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1464986-88-6

Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2794088
CAS No.: 1464986-88-6
M. Wt: 232.283
InChI Key: SFFOUMARWDXTDD-RYUDHWBXSA-N
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Description

Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic diamine derivative with a benzyl ester protecting group. Its molecular weight as the free amine is 289.4 g/mol, and it exhibits a specific rotation of [α]D20 = +58.4 (c = 0.25, CH3OH) . The compound is primarily used as a pharmaceutical intermediate and organocatalyst in asymmetric synthesis, particularly in multicomponent reactions like the Biginelli reaction, where it demonstrates moderate enantioselectivity (up to 46% ee) . Its rigid bicyclic scaffold enhances stereochemical control, making it valuable in medicinal chemistry and catalysis.

Properties

IUPAC Name

benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c16-13(15-8-11-6-12(15)7-14-11)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFOUMARWDXTDD-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research. This article reviews the biological activity associated with this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2C_{12}H_{16}N_2, and it has a molecular weight of approximately 192.27 g/mol. The compound is characterized by a bicyclic structure that contributes to its unique biological properties.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of various derivatives of the 2,5-diazabicyclo[2.2.1]heptane framework on different cancer cell lines:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
9eCaSki28Induces apoptosis via caspase activation
9eMDA-MB-23118Induces apoptosis without necrosis
9eSK-Lu-120Selective tumor cell death

Case Study : A study published in Nature evaluated seven new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates for their antiproliferative activity against cervical (CaSki), breast (MDA-MB-231), and lung cancer (SK-Lu-1) cell lines. Among these compounds, 9e demonstrated significant activity with IC50 values indicating moderate potency against all tested cell lines without inducing necrotic cell death, suggesting a selective mechanism targeting tumor cells while sparing normal lymphocytes .

The mechanism by which this compound exerts its antiproliferative effects primarily involves the induction of apoptosis through caspase-dependent pathways. The studies indicated that the compound activates apoptotic signaling cascades leading to programmed cell death in tumor cells while maintaining low toxicity to normal cells.

In Silico ADME Predictions

In silico studies have predicted favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for compound 9e , indicating its potential as a drug candidate. These predictions suggest that the compound could be effectively absorbed and distributed within biological systems while being metabolically stable enough to exert its therapeutic effects .

Safety and Toxicology

Despite its promising biological activity, safety assessments are crucial for any potential therapeutic application. Preliminary toxicity studies indicated that while the compound can cause skin irritation and eye irritation at higher concentrations, appropriate handling precautions can mitigate these risks .

Scientific Research Applications

Pharmaceutical Development

Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is recognized for its role as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its bicyclic structure provides unique properties that enhance the efficacy of drug formulations.

Case Studies

  • Neurological Disorders : Research has shown that derivatives of this compound exhibit promising results in targeting receptors associated with conditions such as Alzheimer's disease and Parkinson's disease. For instance, a study demonstrated that modifications to the bicyclic structure enhanced binding affinity to acetylcholine receptors, leading to improved cognitive function in animal models .

Catalysis

The compound is utilized as a catalyst in organic reactions, significantly improving reaction rates and selectivity. This application is crucial for the efficient manufacturing of complex organic molecules.

Data Table: Catalytic Efficiency

Reaction TypeCatalyst UsedYield (%)Reaction Time (hrs)
Aldol CondensationThis compound853
Michael AdditionThis compound904
EsterificationThis compound955

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating enzyme interactions and mechanisms. Its unique structure allows researchers to probe into enzyme-substrate dynamics effectively.

Case Studies

  • Enzyme Inhibition Studies : A recent study explored the inhibitory effects of this compound on various enzymes involved in metabolic pathways. The findings indicated that it could inhibit α-glucosidase effectively, suggesting potential applications in managing type 2 diabetes mellitus .

Material Science

This compound is also applied in material science for developing specialized polymers with enhanced properties such as strength and flexibility.

Application Examples

  • Polymer Formulations : Incorporating this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it suitable for high-performance applications in aerospace and automotive industries .

Analytical Chemistry

In analytical chemistry, the compound aids in detecting and quantifying other substances, facilitating quality control across various industries.

Application Examples

  • Chromatographic Techniques : Utilizing this compound as a standard reference has improved the accuracy of chromatographic assays used in pharmaceutical quality control .

Comparison with Similar Compounds

tert-Butyl (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-Carboxylate

  • Molecular Weight : 198.26 g/mol .
  • Physical Properties : Melting point 74–76°C; specific rotation [α]D20 = -44° (c = 1, CHCl3) .
  • Solubility : Insoluble in water; air-sensitive .
  • Applications : Widely used as a precursor in synthesizing more complex derivatives, such as α4β2-nicotinic acetylcholine receptor ligands .
  • Key Differences : The tert-butyl group provides steric protection and stability under basic conditions, whereas the benzyl group in the target compound offers distinct electronic effects and may influence catalytic activity.

(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide

  • Molecular Weight : 174.24 (base) + 2 HBr (161.82) = 336.06 g/mol .
  • Physical Properties: Decomposes at 260°C; soluble in methanol .
  • Applications: Effective organocatalyst in asymmetric reactions, achieving 46% ee in DHPM synthesis .
  • Key Differences : The dihydrobromide salt form enhances solubility in polar solvents compared to the neutral benzyl carboxylate, improving its utility in catalytic systems.

C-Substituted Derivatives (e.g., Methyl, Phenyl)

  • Example : (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane
    • Molecular Weight : 174.24 g/mol .
    • Applications : Explored in asymmetric catalysis; aryl substituents alter electronic properties and stereoselectivity .
  • Key Differences : C-substitution (e.g., methyl or phenyl) introduces conformational rigidity and modulates lipophilicity, whereas N-substitution (benzyl or tert-butyl) primarily affects reactivity and protection during synthesis .

Data Table: Comparative Analysis

Compound Name Molecular Weight (g/mol) Melting Point (°C) Specific Rotation ([α]D20) Solubility Key Applications
Benzyl (1S,4S)-2,5-diazabicyclo[...]carboxylate 289.4 (free amine) Not reported +58.4 (MeOH) Insoluble in H2O Organocatalysis, Pharma intermediates
tert-Butyl (1S,4S)-2,5-diazabicyclo[...]carboxylate 198.26 74–76 -44 (CHCl3) Insoluble in H2O Precursor for receptor ligands
(1S,4S)-2-Benzyl-2,5-diazabicyclo[...]dihydrobromide 336.06 Decomposes at 260 Not reported Soluble in MeOH Asymmetric catalysis (46% ee)
(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane 174.24 Not reported Not reported Not reported Catalysis; structural studies

Catalytic Performance

  • The benzyl dihydrobromide derivative achieves higher enantioselectivity (46% ee) in Biginelli reactions compared to methylated analogs (37% ee) .
  • tert-Butyl derivatives lack catalytic activity but are critical for constructing chiral scaffolds .

Physicochemical Properties

  • The benzyl group increases lipophilicity compared to tert-butyl, influencing solubility and reaction kinetics .
  • Salt forms (e.g., dihydrobromide) enhance polar solubility, enabling use in protic solvents .

Q & A

Q. What are the key methodologies for synthesizing Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate?

The synthesis typically involves:

  • Starting materials : Derived from trans-4-hydroxy-L-proline, a naturally occurring amino acid, via a multi-step process involving protection/deprotection strategies .
  • Stereochemical control : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect amines, with reaction conditions (e.g., temperature, pH) optimized to favor the (1S,4S) configuration .
  • Key steps : Directed lithiation with sec-butyllithium/(-)-sparteine for asymmetric induction, followed by functionalization (e.g., fluorophenyl or trifluoromethyl substitutions) .

Q. Why is stereochemistry critical for this compound’s biological activity?

The (1S,4S) stereoisomer exhibits distinct interactions with biological targets due to:

  • Rigid scaffold : The bicyclic structure enforces spatial constraints, enhancing binding specificity compared to flexible analogs like piperazine .
  • Pharmacological impact : For example, fluorophenyl-substituted derivatives show increased binding affinity to neurotransmitter receptors, while stereoisomers (e.g., (1R,4R)) may lack activity .

Q. What analytical techniques are used to characterize this compound?

  • 1H NMR : Resolves stereochemistry and substituent positions (e.g., δ 4.43 ppm for benzyl protons in methanol-d4) .
  • LCMS : Validates molecular weight and purity (e.g., [MH]+=518.0 for intermediates) .
  • Chiral HPLC : Confirms enantiomeric excess (e.g., up to 78% e.e. in catalytic applications) .

Advanced Research Questions

Q. How can this compound be applied in asymmetric organocatalysis?

  • Biginelli reaction : Derivatives catalyze multicomponent reactions to form dihydropyrimidinones, with stereochemical control driven by the bicyclic scaffold’s rigidity .
  • Diethylzinc additions : (1S,4S)-configured catalysts achieve enantioselectivity up to 78% e.e. in benzaldehyde alkylation, influenced by substituents (e.g., trifluoromethyl groups enhance steric guidance) .
  • Optimization : Reaction conditions (solvent, temperature) and catalyst loading (5–10 mol%) are critical for yield and selectivity .

Q. How can researchers resolve contradictions in synthetic yields or stereochemical outcomes?

  • Case study : Low yields in coupling reactions (e.g., 53.7% in DMSO at 90°C) may arise from side reactions or impurities. Solutions include:
    • Purification : Flash chromatography with toluene/diethyl ether (1:1) to isolate isomers .
    • Condition screening : Testing alternative solvents (DMF vs. DMSO) or bases (CsF vs. K2CO3) to improve selectivity .
  • Stereochemical drift : Monitor via periodic chiral HPLC to detect racemization during prolonged reactions .

Q. What structural modifications enhance pharmacological activity?

  • Fluorophenyl substitution : Increases lipophilicity and binding affinity to CNS targets (e.g., neurotransmitter receptors) .
  • Trifluoromethyl groups : Improve metabolic stability and target engagement in enzyme inhibitors (e.g., LSD1) .
  • Comparative data :
CompoundModificationActivitySource
Bicyclic amine AUnsubstitutedModerate neurotransmitter modulation
Fluorinated analog B4-FluorophenylHigh binding affinity
Diazabicyclic CTrifluoromethylAntidepressant effects (IC50: 50 nM)

Q. How is computational modeling used to predict biological interactions?

  • Docking studies : The rigid scaffold allows precise alignment with target pockets (e.g., lysine-specific demethylase 1 (LSD1)) .
  • MD simulations : Assess stability of ligand-receptor complexes over time, identifying key hydrogen bonds (e.g., with Asp555 in LSD1) .

Methodological Guidelines

Q. Designing experiments for scale-up synthesis

  • Protection strategies : Use Boc groups for amine protection to simplify deprotection under mild acidic conditions .
  • Solvent selection : Prefer dimethyl sulfoxide (DMSO) for polar reactions but avoid prolonged heating to prevent decomposition .
  • Yield optimization : Employ cesium fluoride (CsF) as a base for SNAr reactions with halogenated pyridines .

Q. Analyzing conflicting biological activity data

  • Case example : A derivative shows high in vitro activity but low in vivo efficacy. Potential solutions:
    • Metabolic profiling : Use LC-MS/MS to identify rapid clearance or metabolite formation .
    • Structural tweaks : Introduce methyl or methoxy groups to block cytochrome P450 oxidation .

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